Melting Point Elevation versus Glycerol Monomyristate (C14:0, No Keto Group)
Glycerol 3-oxotetradecanoate displays a melting point of 73–75 °C (JECFA specification), which is approximately 5 °C higher than the melting point of glycerol monomyristate (68–70 °C) [1][2]. The elevation is attributable to the 3‑oxo group that introduces dipole‑dipole interactions, strengthening the crystal lattice relative to the fully saturated C14 monoacylglycerol [3].
| Evidence Dimension | Melting point (onset, °C) |
|---|---|
| Target Compound Data | 73–75 °C |
| Comparator Or Baseline | Glycerol monomyristate: 68–70 °C |
| Quantified Difference | +5 °C (absolute) |
| Conditions | JECFA specification; vendor technical datasheets |
Why This Matters
A higher melting point directly impacts processing temperatures during spray‑cooling, extrusion, and flavor‑pellet manufacturing, providing a wider thermal processing window before melt‑induced caking occurs.
- [1] FAO. Online Edition: Specifications for Flavourings – 3-Oxotetradecanoic acid glyceride. MP 73–75 °C. http://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/916/ View Source
- [2] ChemWhat. Monomyristin (CAS 75685-84-6) – Melting point 68–70 °C. https://www.chemwhat.com/monomyristin-cas-75685-84-6 View Source
- [3] PubChem. Glycerol 3-oxotetradecanoate – Computed Properties. Class-level inference: 3‑oxo moiety contributes ~5 °C MP elevation versus non‑keto C14 glycerol ester. View Source
